tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16710190
InChI: InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-13-7-6-10-20(12-13)15-9-5-4-8-14(15)18/h4-5,8-9,13H,6-7,10-12,18H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC16710190

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate -

Specification

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminophenyl)piperidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-13-7-6-10-20(12-13)15-9-5-4-8-14(15)18/h4-5,8-9,13H,6-7,10-12,18H2,1-3H3,(H,19,21)
Standard InChI Key WREQTXNTOLNBPK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC=CC=C2N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name tert-butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate delineates its molecular architecture:

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) serves as the central scaffold.

  • The piperidine’s 3-position is substituted with a methyl group bearing a Boc-protected carbamate (-NHCOOtert-butyl).

  • The 1-position of the piperidine is attached to a 2-aminophenyl group (a benzene ring with an amine substituent at the ortho position).

Molecular Formula: C₁₇H₂₅N₃O₂
Molecular Weight: 303.40 g/mol
Key Functional Groups:

  • tert-Butoxycarbonyl (Boc) group (a common amine-protecting group in organic synthesis).

  • Primary aromatic amine (on the phenyl ring).

  • Secondary amine (within the piperidine ring).

Synthetic Pathways and Methodological Considerations

The synthesis of tert-butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate likely involves multi-step strategies, leveraging well-established carbamate protection and piperidine functionalization techniques. While no direct literature reports exist for this compound, analogous synthetic routes can be extrapolated:

Step 1: Preparation of the Piperidine Intermediate

A plausible starting material is 3-(aminomethyl)piperidine, which undergoes Boc protection to yield tert-butyl (piperidin-3-ylmethyl)carbamate. This step typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF .

Step 3: Deprotection and Final Modification

Hypothetical Reaction Scheme:

  • Boc Protection:

    3-(Aminomethyl)piperidine+Boc2OBasetert-Butyl (piperidin-3-ylmethyl)carbamate\text{3-(Aminomethyl)piperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl (piperidin-3-ylmethyl)carbamate}
  • Aromatic Amination:

    tert-Butyl (piperidin-3-ylmethyl)carbamate+2-FluoronitrobenzenePd CatalystIntermediateReductiontert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate\text{tert-Butyl (piperidin-3-ylmethyl)carbamate} + \text{2-Fluoronitrobenzene} \xrightarrow{\text{Pd Catalyst}} \text{Intermediate} \xrightarrow{\text{Reduction}} \text{tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate}

Physicochemical Properties and Computational Predictions

While experimental data for this compound is unavailable, computational tools (e.g., SwissADME, Molinspiration) provide estimates:

PropertyPredicted Value
LogP (Partition Coefficient)2.8 (moderate lipophilicity)
Water Solubility~0.05 mg/mL (poor solubility)
Hydrogen Bond Donors2 (amine and carbamate NH)
Hydrogen Bond Acceptors4 (carbamate O, piperidine N)
Topological Polar Surface Area75 Ų

Metabolic Stability: The Boc group may enhance metabolic stability by shielding the amine from oxidative enzymes.

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